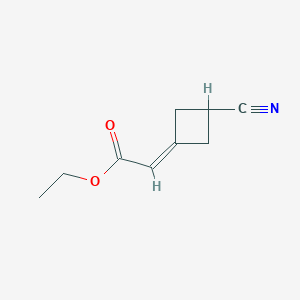

Ethyl 2-(3-cyanocyclobutylidene)acetate

Description

Ethyl 2-(3-cyanocyclobutylidene)acetate is a specialized organic compound featuring a cyclobutylidene ring (a strained four-membered cyclic ketene acetal) substituted with a cyano group at the 3-position and an ethyl ester moiety at the 2-position. This structure combines electron-withdrawing (cyano) and electron-donating (ester) functional groups, creating unique electronic properties that influence its reactivity. Applications likely include roles in cycloaddition reactions, asymmetric catalysis, or as intermediates in pharmaceutical synthesis, though specific bioactivity data are absent in the evidence.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

ethyl 2-(3-cyanocyclobutylidene)acetate |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)5-7-3-8(4-7)6-10/h5,8H,2-4H2,1H3 |

InChI Key |

QTGOCOALYVWIMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CC(C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-cyanocyclobutylidene)acetate typically involves the reaction of ethyl cyanoacetate with a suitable cyclobutylidene precursor under basic conditions. One common method involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of the cyclobutylidene precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanocyclobutylidene)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Hydrolysis: this compound hydrolysis yields 2-(3-cyanocyclobutylidene)acetic acid and ethanol.

Reduction: Reduction of the cyano group forms ethyl 2-(3-aminocyclobutylidene)acetate.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-cyanocyclobutylidene)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyanocyclobutylidene)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-(3-cyanocyclobutylidene)acetate belongs to a family of α,β-unsaturated esters with cyclic or acyclic backbones. Key structural analogs and their distinguishing features include:

*Inferred formula based on nomenclature.

Key Observations :

- Ring Strain vs. Stability : The cyclobutylidene core in the target compound introduces significant ring strain compared to the six-membered cyclohexenylidene analog . This strain enhances reactivity in cycloadditions but may reduce thermal stability.

- Electronic Effects: The cyano group at C3 (electron-withdrawing) polarizes the α,β-unsaturated system, making the compound a potent Michael acceptor or dienophile. In contrast, Ethyl 2-phenylacetoacetate lacks this polarization, favoring keto-enol tautomerism typical of β-ketoesters.

- Synthetic Utility : Cyclobutylidene derivatives are less common in literature compared to cyclohexenylidene or acyclic analogs, suggesting niche applications in strained-ring chemistry.

Physical Properties and Solubility

- Solubility: The ester moiety enhances solubility in organic solvents (e.g., ethyl acetate, acetone), similar to Ethyl 2-phenylacetoacetate . Polar aprotic solvents (DMF, DMSO) may better solvate the cyano group.

- Thermal Stability : Cyclobutylidene derivatives are prone to ring-opening or polymerization due to strain, whereas cyclohexenylidene analogs exhibit greater stability.

Biological Activity

Ethyl 2-(3-cyanocyclobutylidene)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique cyclobutylidene structure, which contributes to its biological activity. The synthesis of this compound can be achieved through various methods, often involving the reaction of cyano compounds with ethyl acetate derivatives. The precise synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. A recent investigation reported significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.006 mg/mL to 6.25 mg/mL. The compound exhibited particularly strong activity against Candida parapsilosis , Candida tropicalis , and Cryptococcus neoformans .

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Candida parapsilosis | 0.006 | High |

| Candida tropicalis | 0.006 | High |

| Cryptococcus neoformans | 0.006 | High |

| Staphylococcus aureus | 0.04 | Moderate |

| Proteus mirabilis | 0.04 | Moderate |

Antioxidant Activity

This compound also demonstrates considerable antioxidant activity. In vitro assays revealed that the compound effectively scavenged free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid and Trolox .

| Assay Type | IC50 (µg/mL) | Comparison |

|---|---|---|

| Free Radical Scavenging | 98.82 ± 1.01 | Ascorbic Acid: 4.40 ± 0.10 |

| ABTS Radical Scavenging | 4.20 ± 0.13 | Trolox: 3.27 ± 0.17 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Molecular docking studies indicate strong binding affinities to bacterial enzymes critical for survival, suggesting a mechanism of action that disrupts microbial metabolism .

- Ubiquitin Pathway Modulation : The compound has been associated with the inhibition of the Cbl-b E3 ubiquitin ligase, which plays a role in T-cell regulation and immune response modulation . This pathway is significant for developing therapeutic agents targeting immune-related diseases.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various microbial strains demonstrated that this compound outperformed several standard antibiotics in inhibiting growth, particularly in gram-positive bacteria .

- In Silico Analysis : Computational studies have shown that this compound interacts favorably with target proteins involved in bacterial resistance mechanisms, indicating potential for overcoming antibiotic resistance .

- Therapeutic Potential : Given its dual role as an antimicrobial and antioxidant agent, there is potential for this compound in treating infections complicated by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.